Hexafluorobenzene: A Comprehensive Technical Guide to its Physicochemical Properties
Hexafluorobenzene: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of hexafluorobenzene (C₆F₆). The information is curated to support research, scientific analysis, and applications in drug development, with a focus on delivering precise data and methodological insights.
Core Physicochemical Properties
Hexafluorobenzene is a colorless liquid at room temperature, notable for its high density and distinct volatility. It is a derivative of benzene where all hydrogen atoms are replaced by fluorine, a substitution that profoundly influences its physical and chemical characteristics.
Quantitative Data Summary
The key physicochemical properties of hexafluorobenzene are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₆F₆ | [1][2][3] |
| Molecular Weight | 186.05 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1][2][3] |
| Density | 1.612 g/mL at 25 °C | [1][2][3] |
| Melting Point | 5.2 °C (41.4 °F; 278.3 K) | [1][2] |
| Boiling Point | 80.3 °C (176.5 °F; 353.4 K) | [1][2] |
| Vapor Pressure | 84.5 mmHg at 20 °C | [2] |
| Refractive Index (n²⁰/D) | 1.377 | [1][2] |
| Flash Point | 10 °C (50 °F) | [1] |
| Solubility in Water | Immiscible | [3] |
| Solubility in Organic Solvents | Soluble in non-polar organic solvents | [3] |
Spectroscopic Properties
The unique electronic structure of hexafluorobenzene gives rise to characteristic spectral signatures, making it a valuable compound in various spectroscopic applications, particularly in Nuclear Magnetic Resonance (NMR).
NMR Spectroscopy
Hexafluorobenzene is widely used as a solvent and a reference standard in ¹⁹F and ¹³C NMR spectroscopy.[2]
¹⁹F NMR: The ¹⁹F NMR spectrum of hexafluorobenzene exhibits a single sharp peak, a consequence of the chemical equivalence of all six fluorine atoms. This characteristic makes it an excellent reference standard in ¹⁹F NMR.[4][5]
¹³C NMR: The ¹³C NMR spectrum shows a single resonance, indicating the magnetic equivalence of the six carbon atoms. This signal is split into a complex multiplet due to coupling with the six fluorine atoms. While detailed coupling constants can be complex to resolve, the primary resonance provides a clear marker.
| Nucleus | Chemical Shift (δ) ppm | Coupling Information |
| ¹⁹F | ~ -163 ppm (relative to CFCl₃) | Single, sharp peak |
| ¹³C | ~ 138 ppm (relative to TMS) | Complex multiplet due to C-F coupling |
Infrared (IR) Spectroscopy
The IR spectrum of hexafluorobenzene is characterized by strong absorptions corresponding to C-F and C-C bond vibrations within the aromatic ring.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1520 | C-C stretching |
| ~1010 | C-F stretching |
| ~695 | Ring deformation |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of hexafluorobenzene are outlined below. These protocols are generalized from standard laboratory practices.
Determination of Boiling Point by Distillation
This method measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
Place a small volume of hexafluorobenzene (approximately 5-10 mL) into the distillation flask and add a few boiling chips.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Begin heating the flask gently.
-
Record the temperature when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.[6][7][8][9][10]
-
Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Determination of Density using a Pycnometer
This gravimetric method provides a highly accurate determination of a liquid's density.
Apparatus:
-
Pycnometer (a glass flask with a specific volume)
-
Analytical balance
-
Constant temperature water bath
Procedure:
-
Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).
-
Fill the pycnometer with distilled water and place it in a constant temperature water bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and weigh it again (m₂).
-
Empty and dry the pycnometer, then fill it with hexafluorobenzene.
-
Repeat the thermal equilibration and weighing process (m₃).
-
The density of hexafluorobenzene (ρ_hfb) can be calculated using the following formula: ρ_hfb = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[11][12][13][14]
Measurement of Refractive Index using an Abbe Refractometer
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath
-
Dropper
Procedure:
-
Ensure the prism of the Abbe refractometer is clean and dry.
-
Calibrate the instrument using a standard with a known refractive index, typically distilled water.
-
Place a few drops of hexafluorobenzene onto the prism using a clean dropper.
-
Close the prism and allow a few moments for the sample to reach the temperature of the instrument, which should be maintained by a constant temperature water bath (e.g., 20 °C).
-
Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Read the refractive index from the instrument's scale.[1][15][16][17][18]
Visualizations
The following diagrams illustrate key relationships and workflows related to hexafluorobenzene.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. Synthesis of hexafluorobenzene through batch reactive distillation. [researchspace.ukzn.ac.za]
- 3. hexafluorobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Hexafluorobenzene - Wikipedia [en.wikipedia.org]
- 5. Regional tumor oximetry: 19F NMR spectroscopy of hexafluorobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. ised-isde.canada.ca [ised-isde.canada.ca]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. fpharm.uniba.sk [fpharm.uniba.sk]
- 15. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 16. hinotek.com [hinotek.com]
- 17. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]
- 18. Abbe refractometer operation method and precautions [en1.nbchao.com]
